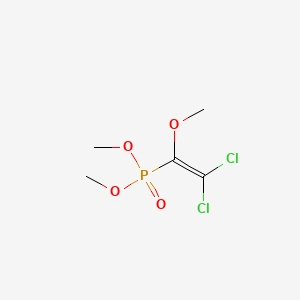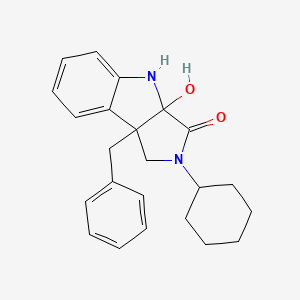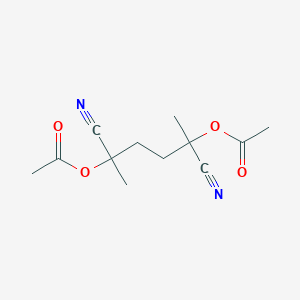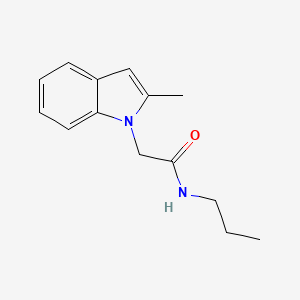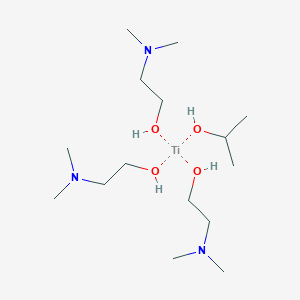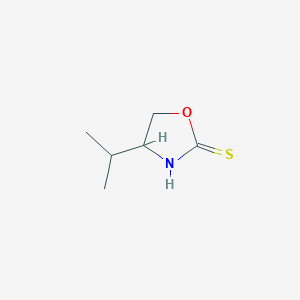
4-Isopropyl-1,3-oxazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Isopropyloxazolidine-2-thione is a chiral heterocyclic compound containing a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Isopropyloxazolidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of (S)-4-Isopropyloxazolidine-2-thione may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Isopropyloxazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the thione group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted oxazolidines.
Scientific Research Applications
(S)-4-Isopropyloxazolidine-2-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-4-Isopropyloxazolidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
4-Thiazolidinone: Similar in structure but contains a different heterocyclic ring.
Oxazolidinone: Lacks the thione group but shares the oxazolidine ring structure.
Thiazolidine: Contains a sulfur atom in the ring but lacks the thione group.
Uniqueness: (S)-4-Isopropyloxazolidine-2-thione is unique due to its chiral nature and the presence of both an oxazolidine ring and a thione group. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C6H11NOS |
|---|---|
Molecular Weight |
145.23 g/mol |
IUPAC Name |
4-propan-2-yl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C6H11NOS/c1-4(2)5-3-8-6(9)7-5/h4-5H,3H2,1-2H3,(H,7,9) |
InChI Key |
CIRDXQWBLPPFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


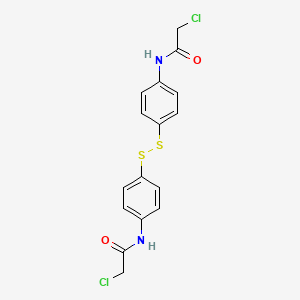
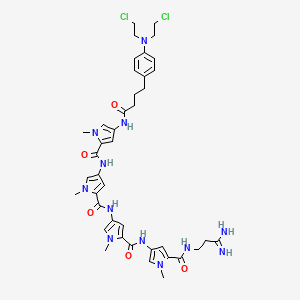

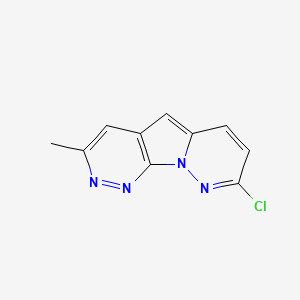

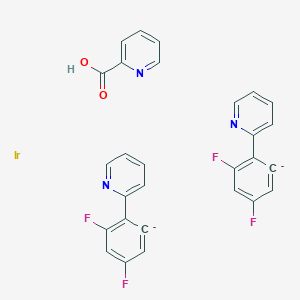
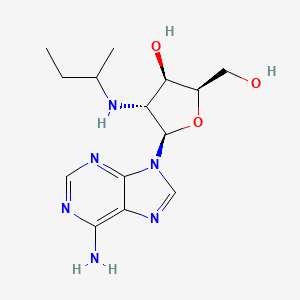
![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)
